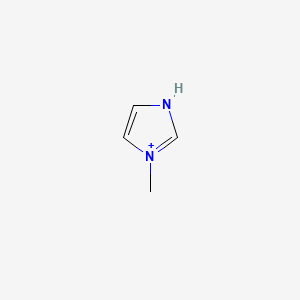

1-Methylimidazolium

Description

BenchChem offers high-quality 1-Methylimidazolium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylimidazolium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N2+ |

|---|---|

Molecular Weight |

83.11 g/mol |

IUPAC Name |

3-methyl-1H-imidazol-3-ium |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/p+1 |

InChI Key |

MCTWTZJPVLRJOU-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CNC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1-Methylimidazolium Tetrachlorobismuthate(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid 1-methylimidazolium tetrachlorobismuthate(III), [C₂H₅N₂][BiCl₄]. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting the expected quantitative data in a clear and accessible format. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the applications of bismuth-based ionic liquids.

Synthesis of 1-Methylimidazolium Tetrachlorobismuthate(III)

The synthesis of 1-methylimidazolium tetrachlorobismuthate(III) is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) to produce the 1-methylimidazolium cation with a halide counter-ion, commonly chloride. The second step is an anion metathesis reaction where the halide is exchanged for the tetrachlorobismuthate(III) anion.

Step 1: Synthesis of 1-Methylimidazolium Chloride ([C₂H₅N₂]Cl)

The synthesis of the precursor, 1-methylimidazolium chloride, can be performed by the direct reaction of 1-methylimidazole with a chlorinating agent. A common and straightforward method involves the use of an alkyl chloride, such as chlorobutane, in a suitable solvent.[1][2][3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane (B31608) in a solvent such as acetonitrile (B52724) or toluene.[1][4]

-

Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.[2][4]

-

After the reaction is complete, cool the mixture to room temperature. The product, 1-methylimidazolium chloride, will often precipitate or form a separate liquid phase.

-

Isolate the product by decantation or filtration.

-

Wash the crude product multiple times with a non-polar solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove any unreacted starting materials.[4][5]

-

Dry the purified 1-methylimidazolium chloride under vacuum to remove any residual solvent.

Quantitative Data for Synthesis of [C₂H₅N₂]Cl:

| Parameter | Value | Reference |

| Molar Ratio (1-methylimidazole:1-chlorobutane) | 1 : 1.1 | [1] |

| Solvent | Toluene or Acetonitrile | [1][4] |

| Reaction Temperature | Reflux (approx. 110 °C for Toluene) | [1] |

| Reaction Time | 24 - 48 hours | [1][4] |

| Typical Yield | >90% | [1] |

Step 2: Synthesis of 1-Methylimidazolium Tetrachlorobismuthate(III)

The final product is synthesized by reacting the prepared 1-methylimidazolium chloride with a bismuth(III) salt, typically bismuth(III) chloride (BiCl₃), in an appropriate solvent.

Experimental Protocol:

-

Dissolve equimolar amounts of 1-methylimidazolium chloride and bismuth(III) chloride in a suitable solvent, such as acetonitrile or ethanol.

-

Stir the mixture at room temperature for several hours.

-

The product may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain purified 1-methylimidazolium tetrachlorobismuthate(III).

Logical Workflow for Synthesis:

Caption: Workflow for the two-step synthesis of the target compound.

Characterization of 1-Methylimidazolium Tetrachlorobismuthate(III)

A suite of analytical techniques is employed to confirm the structure, purity, and properties of the synthesized 1-methylimidazolium tetrachlorobismuthate(III).

Crystallographic Characterization

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the ionic liquid.

Experimental Protocol:

-

Grow suitable single crystals of the compound, for example, by slow evaporation of a saturated solution.

-

Mount a crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).

-

Solve and refine the crystal structure using appropriate software.

Crystallographic Data:

| Parameter | Value |

| Chemical Formula | C₄H₇BiCl₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1534(12) |

| b (Å) | 12.9635(14) |

| c (Å) | 7.2856(8) |

| β (°) | 94.319(2) |

Data obtained from the work of Williams et al.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the molecular structure of the cation and the overall composition of the ionic liquid.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are used to characterize the 1-methylimidazolium cation.

Experimental Protocol:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Reference the chemical shifts to an internal standard (e.g., TMS).

Expected NMR Data for the 1-Methylimidazolium Cation:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~9.0 - 9.5 | singlet | N-CH -N (C2-H) |

| ¹H | ~7.6 - 7.8 | multiplet | N-CH =CH -N (C4-H, C5-H) |

| ¹H | ~3.8 - 4.0 | singlet | N-CH ₃ |

| ¹³C | ~136 | singlet | C 2 |

| ¹³C | ~123 | singlet | C 4 |

| ¹³C | ~121 | singlet | C 5 |

| ¹³C | ~36 | singlet | N-C H₃ |

Note: Exact chemical shifts can vary depending on the solvent and the influence of the anion.[6][7][8][9][10]

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule.

Experimental Protocol:

-

Acquire the FTIR spectrum of the sample using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.

-

Record the spectrum over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).

Expected FTIR Data for the 1-Methylimidazolium Cation:

| Wavenumber (cm⁻¹) | Assignment |

| ~3150 | C-H stretching (imidazolium ring) |

| ~3000 | C-H stretching (methyl group) |

| ~1570 | C=N stretching (imidazolium ring) |

| ~1170 | Ring stretching |

Note: The spectrum will also contain bands corresponding to the Bi-Cl vibrations of the tetrachlorobismuthate(III) anion, typically in the far-infrared region.[5][11][12][13][14]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the ionic liquid.

Experimental Protocol:

-

For TGA, place a small amount of the sample in a TGA pan and heat it under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

For DSC, seal a small amount of the sample in a DSC pan and subject it to a programmed heating and cooling cycle to determine melting points, glass transitions, and other phase changes.[15][16][17]

Expected Thermal Properties:

| Parameter | Expected Behavior |

| Decomposition Temperature (TGA) | Imidazolium (B1220033) halides typically show decomposition temperatures in the range of 200-300 °C. The tetrachlorobismuthate salt is expected to have comparable or slightly lower thermal stability.[4][18][19] |

| Phase Transitions (DSC) | The compound is expected to exhibit a melting point. A glass transition may also be observed depending on the cooling rate. |

Characterization Workflow:

Caption: Workflow illustrating the characterization techniques.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-methylimidazolium tetrachlorobismuthate(III). The presented experimental protocols and expected data serve as a practical resource for researchers. The unique properties of this and similar bismuth-based ionic liquids may offer new opportunities in catalysis, materials science, and as active pharmaceutical ingredients, warranting further investigation.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE [proceedings.aiche.org]

- 17. researchgate.net [researchgate.net]

- 18. ajer.org [ajer.org]

- 19. mdpi.com [mdpi.com]

physicochemical properties of 1-ethyl-3-methylimidazolium ionic liquids

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-Methylimidazolium (B1214524) ([EMIM]) Ionic Liquids

Introduction

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C, composed entirely of ions.[1] Their unique characteristics, such as negligible vapor pressure, high thermal stability, and excellent solvation ability for a wide range of compounds, have established them as versatile "designer solvents".[2] Among the most extensively studied cations is 1-ethyl-3-methylimidazolium ([EMIM]), which forms the basis of a diverse family of ionic liquids when paired with various anions.

This technical guide provides a comprehensive overview of the core physicochemical properties of [EMIM]-based ionic liquids, tailored for researchers, scientists, and drug development professionals. It covers essential data on their synthesis, physical properties, and experimental characterization, with a focus on their applications in the pharmaceutical sciences. The ability to tune the properties of [EMIM] ILs by simply changing the anion makes them highly attractive for applications ranging from enhancing the solubility of active pharmaceutical ingredients (APIs) to creating novel drug delivery systems.[3][4]

Synthesis and Purification of [EMIM] Ionic Liquids

The most common method for synthesizing [EMIM]-based ionic liquids is through the quaternization of 1-methylimidazole (B24206) with an ethylating agent. The choice of the ethylating agent directly determines the initial anion of the resulting IL. Subsequent anion exchange reactions can then be performed to generate a wider variety of [EMIM] salts.

General Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium Halides

-

Reaction Setup : In a two- or three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place an equimolar amount of 1-methylimidazole.

-

Addition of Alkylating Agent : Slowly add an equimolar amount of the ethylating agent (e.g., bromoethane (B45996) or iodoethane) to the flask. For some reactions, a solvent like acetonitrile (B52724) may be used.

-

Reaction Conditions : The reaction mixture is typically heated to a specific temperature (e.g., 50-70°C) and stirred vigorously for a period ranging from several hours to a few days (e.g., 2 to 48 hours) under a dry, inert atmosphere (e.g., nitrogen).[5]

-

Monitoring : The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC).[5]

-

Purification : After the reaction is complete, the resulting product is cooled to room temperature. The crude ionic liquid is washed multiple times with a solvent in which the IL is immiscible, such as ethyl acetate (B1210297) or trichloroethane, to remove any unreacted starting materials.[5]

-

Drying : The purified ionic liquid is then dried under vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual solvent and moisture.[5] The final product is often a viscous liquid or a solid, depending on the anion.

Core Physicochemical Properties

The physical properties of [EMIM] ionic liquids are highly dependent on the nature of the anion. This section summarizes key quantitative data for several common [EMIM] ILs.

Density

Density is a fundamental property that is crucial for process design and engineering calculations. For most [EMIM] ILs, density exhibits a linear decrease with increasing temperature.[6][7]

| Ionic Liquid | Temperature (K) | Density (g/cm³) | Reference |

| [EMIM][F] | 298.15 - 353.15 | ρ = 1.516 - 1.22 × 10⁻³ T | [6] |

| [EMIM][EtSO₄] | 293.15 | 1.1966 | [8] |

| 313.15 | 1.1834 | [8] | |

| 343.15 | 1.1634 | [8] | |

| [EMIM][NTf₂] | 293.15 | 1.5244 | [8] |

| 313.15 | 1.5061 | [8] | |

| 343.15 | 1.4791 | [8] | |

| [EMIM][N(CN)₂] | 293.15 | 1.0772 | [8] |

| 313.15 | 1.0638 | [8] | |

| 343.15 | 1.0438 | [8] | |

| [EMIM][Ac] | 298.15 | 1.076 | [7] |

| [EMIM][L-lactate] | 298.15 | 1.1419 | [9] |

| [EMIM][Cl] | 293.15 (w=0.35) | 1.054 (aqueous solution) | [10] |

Viscosity

Viscosity is a critical parameter influencing mass transfer, mixing, and fluid handling. It is highly sensitive to temperature, generally decreasing exponentially as temperature rises. The viscosity is also strongly influenced by the anion's size, shape, and ability to form hydrogen bonds.

| Ionic Liquid | Temperature (K) | Viscosity (mPa·s) | Reference |

| [EMIM][EtSO₄] | 293.15 | 100.9 | [8] |

| 313.15 | 40.7 | [8] | |

| 343.15 | 14.7 | [8] | |

| [EMIM][NTf₂] | 293.15 | 34.2 | [8] |

| 313.15 | 17.9 | [8] | |

| 343.15 | 8.2 | [8] | |

| [EMIM][N(CN)₂] | 293.15 | 17.0 | [8] |

| 313.15 | 10.3 | [8] | |

| 343.15 | 5.7 | [8] | |

| [EMIM][Ac] | 298.15 | 114 | [7] |

| [EMIM][C(CN)₃] | 295.15 | 18 | [11] |

Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current, a property essential for electrochemical applications. It is inversely related to viscosity and generally increases with temperature. The temperature dependence of conductivity for many ILs can be described by the Vogel-Fulcher-Tammann (VFT) equation.[1][6][12]

| Ionic Liquid | Temperature (K) | Conductivity (S/m) | Reference |

| [EMIM][BF₄] | 298.15 | 1.4 | [12] |

| [EMIM][C(CN)₃] | 293.15 | 1.8 | [11] |

| [EMIM][N(CN)₂] | 293.15 | 2.7 | [11] |

| [EMIM][Cl] | 293.15 (w=0.35) | 6.5 (aqueous solution) | [10] |

Surface Tension

Surface tension is an important property for applications involving interfaces, such as emulsions and extractions. It is influenced by the cohesive energy and the arrangement of ions at the air-liquid interface. Generally, surface tension decreases linearly with an increase in temperature.[9]

| Ionic Liquid | Temperature (K) | Surface Tension (mN/m) | Reference |

| [EMIM][EtSO₄] | 303.15 | 43.10 | [13] |

| 333.15 | 40.94 | [13] | |

| [EMIM][L-lactate] | 298.15 | 47.98 | [9] |

| 333.15 | 45.43 | [9] | |

| [EMIM][SCN] | 298.0 | ~49.0 | |

| [EMIM][CF₃SO₃] | 298.0 | ~42.5 |

Thermal Properties

Thermal properties such as glass transition temperature (Tg), melting point (Tm), and decomposition temperature (Td) define the operational temperature range of an ionic liquid. Many [EMIM] ILs do not exhibit a clear melting point and instead form a glass upon cooling.[6]

| Ionic Liquid | Property | Value (°C) | Reference |

| [EMIM][F] | Tg | -71.3 | [6] |

| Td | 135 | [6] | |

| [EMIM][EtSO₄] | Tg | -91.9 | [14] |

| [EMIM][C(CN)₃] | Tm | -11 | [11] |

| [EMIM][Ag(CN)₂] | Tm | 73 | [11] |

| [EMIM][Cl] | Tm | ~80 | [15] |

| [EMIM][Ac] | Tm | < -20 | [16] |

Experimental Methodologies

Accurate and reproducible measurement of physicochemical properties is essential. The following section details common experimental protocols for characterizing [EMIM] ionic liquids.

Detailed Experimental Protocols

-

Density Measurement (Vibrating-Tube Densitometer)

-

Calibration : Calibrate the instrument (e.g., Anton Paar DMA series) using fluids with well-known densities, such as dry air and double-distilled water, at atmospheric pressure across the desired temperature range.[7][17]

-

Sample Preparation : Ensure the IL sample is properly dried under vacuum to minimize water content, as impurities can significantly affect density.

-

Measurement : Inject the IL sample into the oscillating U-tube of the densitometer. The instrument measures the oscillation period, which is directly related to the density of the sample.

-

Temperature Control : Perform measurements across a range of temperatures, allowing the system to stabilize at each setpoint. The temperature stability should be within ±0.01 K.

-

-

Viscosity Measurement (Rotational or Falling-Body Viscometer)

-

Instrument Setup : Use a calibrated viscometer, such as a rotational Stabinger viscometer (e.g., Anton-Paar SVM 3000) or a falling-body viscometer.[17][18]

-

Sample Loading : Introduce a precise volume of the degassed IL sample into the measurement cell.

-

Equilibration : Allow the sample to reach thermal equilibrium at the desired temperature.

-

Measurement :

-

For a rotational viscometer, the instrument measures the torque required to rotate a rotor at a constant speed within the sample.[17]

-

For a falling-body viscometer, the time required for a piston or ball to fall a specific distance through the IL under gravity is measured. This time is then correlated to the dynamic viscosity.[18]

-

-

Data Collection : Repeat measurements at various temperatures to determine the temperature dependence of viscosity.

-

-

Surface Tension Measurement (Pendant Drop Tensiometer)

-

Instrument Configuration : A pendant drop tensiometer equipped with a high-resolution camera and a temperature-controlled cell is used.

-

Droplet Formation : A small droplet of the ionic liquid is formed at the tip of a needle within the measurement cell.

-

Image Analysis : The camera captures the profile of the pendant drop. The shape of the drop is determined by the balance between surface tension and gravitational forces.

-

Calculation : Sophisticated software analyzes the drop shape (based on the Young-Laplace equation) to calculate the surface tension. Measurements are taken over a range of temperatures.[19]

-

-

Thermal Analysis (DSC and TGA)

-

Differential Scanning Calorimetry (DSC) :

-

A small, weighed sample of the IL is hermetically sealed in an aluminum pan.

-

The sample is subjected to a controlled temperature program (e.g., cooling from room temperature to -150°C, then heating to 200°C) at a constant rate (e.g., 10 K/min).[6]

-

The heat flow to or from the sample relative to a reference pan is measured. Endothermic or exothermic events like glass transitions (Tg), crystallizations, and melting points (Tm) are identified.[6]

-

-

Thermogravimetric Analysis (TGA) :

-

A sample of the IL is placed in a crucible on a microbalance within a furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is monitored as a function of temperature. The onset temperature of mass loss is taken as the decomposition temperature (Td), indicating the limit of its thermal stability.[14]

-

-

Applications in Drug Development

The tunable physicochemical properties of [EMIM] ionic liquids make them highly suitable for various pharmaceutical applications. Their primary roles involve overcoming challenges related to drug solubility, stability, and delivery.

-

Enhanced Drug Solubility : The high solvation capacity of [EMIM] ILs allows them to dissolve many active pharmaceutical ingredients (APIs) that are poorly soluble in water and conventional organic solvents. This is a critical advantage in the early stages of drug discovery and formulation development.[3][20]

-

Drug Delivery Systems : [EMIM] ILs are used to formulate various drug delivery platforms. For example, their tunable viscosity and biocompatibility are leveraged in creating hydrogels and ionogels for topical or transdermal drug delivery.[21] Some studies suggest that certain ILs can enhance drug permeation across biological membranes, including the skin and potentially the blood-brain barrier.[20][22]

-

Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) : A novel strategy involves creating API-ILs, where the drug molecule itself is one of the ions in the salt. This converts a solid-state drug into a liquid form, which can circumvent issues with polymorphism and improve bioavailability.[4]

-

Toxicity Considerations : The toxicity of ionic liquids is a critical factor for pharmaceutical applications. Research indicates that toxicity is often related to the cation's alkyl chain length. [EMIM]-based ILs, with a short two-carbon chain, are generally found to be less toxic than their longer-chain counterparts like 1-butyl-3-methylimidazolium ([BMIM]).[23] For instance, the oral lethal dose (LD50) for 1-ethyl-3-methylimidazolium acetate ([EMIM][Ac]) in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity.[16]

References

- 1. peacta.org [peacta.org]

- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

structural characterization of 1-methylimidazolium salts

An In-depth Technical Guide to the Structural Characterization of 1-Methylimidazolium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key techniques used in the , a prominent class of ionic liquids. It details the experimental protocols for various analytical methods and presents quantitative data in structured tables for comparative analysis. Furthermore, this document includes visualizations of synthetic pathways and analytical workflows to facilitate a deeper understanding of the logical relationships in their characterization.

Synthesis of 1-Methylimidazolium Salts

The most common method for synthesizing 1-alkyl-3-methylimidazolium halides is through the quaternization of 1-methylimidazole (B24206). This typically involves the reaction of 1-methylimidazole with an appropriate alkyl halide.[1] For instance, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) is synthesized by reacting 1-methylimidazole with 1-bromobutane. The resulting viscous liquid is then often washed and dried under vacuum to yield the final product. For salts with different anions, a subsequent metathesis reaction can be performed.[1][2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structure of 1-methylimidazolium salts. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are routinely employed to confirm the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 1-methylimidazolium salts, ¹H and ¹³C NMR are essential for confirming the structure of the cation.[3]

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the 1-methylimidazolium salt in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[2][4] The choice of solvent can influence the chemical shifts.[5]

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).[6]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).[4]

Table 1: Representative ¹H NMR Chemical Shifts (δ/ppm) for 1-Butyl-3-methylimidazolium ([C₄mim]) Salts

| Proton | [C₄mim]Br in CDCl₃[4] | [C₄mim]Cl in DMSO-d₆[4] | [C₄mim][N(CN)₂] in DMSO-d₆[4] |

| NCHN | 10.23 (s) | 9.79 (s) | 9.08 (s) |

| NCH | 7.61 (s) | 8.01 (s) | 7.73 (s) |

| NCH | 7.48 (s) | 7.91 (s) | 7.66 (s) |

| NCH₂ | 4.24 (t) | 4.21 (t) | 4.15 (t) |

| NCH₃ | 4.03 (s) | 3.88 (s) | 3.84 (s) |

| CH₂ | 1.81 (m) | 1.72 (m) | 1.76 (m) |

| CH₂ | 1.29 (m) | 1.19 (m) | 1.25 (m) |

| but-CH₃ | 0.85 (t) | 0.81 (t) | 0.88 (t) |

s = singlet, t = triplet, m = multiplet

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational modes of the imidazolium (B1220033) ring and its substituents give rise to a characteristic IR spectrum.[7]

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid or a solid. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.[8]

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Table 2: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for 1-Alkyl-3-methylimidazolium Salts

| Assignment | [EMIM]Br | [BMIM]Cl[7] |

| C-H stretching (ring) | 3155, 3105 | ~3150 |

| C-H stretching (alkyl) | 2927, 2857 | 2961, 2874 |

| C=N stretching | - | 2469 |

| C=C stretching / C-N bending | 1572, 1460 | 1624 |

| C-N stretching | 1169 | 1171 |

| C-H bending | - | 1298 |

| Ring vibrations | 837, 753, 620 | 898, 756 |

| C-Cl vibration | - | 549 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight and fragmentation patterns of ionic liquids.[9] It can be used to detect both the cation and the anion of the salt.[10]

Experimental Protocol for ESI-MS:

-

Sample Preparation: Dilute the ionic liquid in a suitable solvent, such as aqueous methanol.[10]

-

Instrument Setup: Use an ESI-MS instrument, often coupled with tandem mass spectrometry (MS/MS) for fragmentation studies.[9]

-

Data Acquisition: Acquire the mass spectra in both positive and negative ion modes to detect the cation and anion, respectively.

Table 3: ESI-MS Data for Selected 1-Alkyl-3-methylimidazolium Bromides

| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 1-ethyl-3-methylimidazolium bromide | 111.215 ([C₂mim]⁺) | 83.227 | [9] |

| 1-propyl-3-methylimidazolium bromide | 125.225 ([C₃mim]⁺) | 83.265 | [9] |

| 1-butyl-3-methylimidazolium bromide | 139.174 ([C₄mim]⁺) | 83.209 | [9] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing.[11][12] This technique is crucial for understanding the three-dimensional arrangement of the ions in the solid state.[13]

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the 1-methylimidazolium salt. This can be a challenging step and may require techniques like slow evaporation or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-rays (e.g., Mo-Kα radiation).[14]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

Table 4: Selected Crystallographic Data for 1-Methylimidazolium Salts

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1-methylimidazolium tetrachlorobismuthate(III) | Monoclinic | P2₁/c | 11.1534(12) | 12.9635(14) | 7.2856(8) | 94.319(2) | [13] |

| 1,3-dimethylimidazolium tetrachlorobismuthate(III) | Monoclinic | C2/c | 14.7000(12) | 12.7200(8) | 7.3150(6) | 117.744(5) | [13] |

| 1-(2-Hydroxyethyl)-3-methylimidazolium picrate | Monoclinic | P2₁/n | - | - | - | - | [15] |

Comprehensive Characterization Workflow

A logical workflow for the comprehensive structural characterization of a novel 1-methylimidazolium salt would involve a combination of these techniques.

References

- 1. Synthesis, Characterization, DNA Binding, Anticancer, and Molecular Docking Studies of Novel Imidazolium-Based Ionic Liquids with Fluorinated Phenylacetamide Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Dimeric Ionic Liquids by Conventional Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijcrr.com [ijcrr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. "The Preparation and Structural Characterization of 1-methylimidazolium" by Daniel J. Williams, William T. Pennington et al. [digitalcommons.kennesaw.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05601J [pubs.rsc.org]

The Rise of 1-Methylimidazolium Ionic Liquids: An In-depth Guide for Researchers and Drug Development Professionals

A comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of 1-methylimidazolium based ionic liquids, with a focus on their role in modern drug development and the associated biological implications.

Introduction

In the ever-evolving landscape of chemical and pharmaceutical sciences, 1-methylimidazolium based ionic liquids (ILs) have emerged as a class of compounds with remarkable potential. Characterized by their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—these salts, which are liquid at or near room temperature, are finding diverse applications, from "green" solvents in chemical synthesis to innovative excipients in drug delivery systems.[1][2] This technical guide provides an in-depth review of the synthesis, properties, and applications of 1-methylimidazolium ILs, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Synthesis of 1-Methylimidazolium Based Ionic Liquids

The synthesis of 1-methylimidazolium based ionic liquids is typically a two-step process: quaternization of the 1-methylimidazole (B24206) followed by anion exchange.[3] The initial quaternization reaction involves the alkylation of 1-methylimidazole with an appropriate alkyl halide, which proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[4] This step is crucial as it forms the organic cation that defines the fundamental structure of the ionic liquid. The subsequent anion exchange allows for the fine-tuning of the IL's physicochemical properties by replacing the initial halide anion with a variety of other organic or inorganic anions.[5]

Experimental Protocols

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

-

Materials: 1-methylimidazole, 1-chlorobutane (B31608), toluene (B28343), ethyl acetate (B1210297).

-

Procedure:

-

To a solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane while stirring vigorously.

-

Heat the solution to reflux (approximately 110°C) for 24 hours under a nitrogen atmosphere.

-

After reflux, cool the mixture and then place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.

-

Decant the toluene and wash the resulting viscous oil or semi-solid product with ethyl acetate to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-butyl-3-methylimidazolium chloride.[4][6]

-

Anion Exchange for the Synthesis of 1-Ethyl-3-methylimidazolium (B1214524) Tetrafluoroborate (B81430) ([EMIM][BF4])

-

Materials: 1-ethyl-3-methylimidazolium bromide ([EMIM][Br]), tetrafluoroboric acid.

-

Procedure:

-

React 1-ethyl-3-methylimidazolium bromide with tetrafluoroboric acid.[7]

-

The reaction mixture is typically stirred at room temperature for a specified period to ensure complete anion exchange.

-

The resulting product, 1-ethyl-3-methylimidazolium tetrafluoroborate, is then purified to remove any residual starting materials or byproducts.

-

Physicochemical Properties

The physicochemical properties of 1-methylimidazolium based ionic liquids can be tailored by modifying the alkyl chain length on the imidazolium (B1220033) cation and by varying the counter-anion.[1][8] These modifications influence properties such as density, viscosity, conductivity, and thermal stability, which are critical for their application in various fields.

Data Presentation

The following tables summarize key physicochemical properties of a selection of 1-alkyl-3-methylimidazolium based ionic liquids.

Table 1: Physicochemical Properties of 1-Ethyl-3-methylimidazolium ([EMIM]) Based Ionic Liquids

| Anion | Formula | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Conductivity (S/m) at 298.15 K | Decomposition Temp. (°C) | Reference(s) |

| Fluoride | [EMIM][F] | ~1.14 (calculated) | - | - | 135 | [9] |

| Chloride | [EMIM][Cl] | 1.11 | 112 | 0.85 | >250 | [2] |

| Tetrafluoroborate | [EMIM][BF₄] | 1.28 | 34 | 1.39 | ~400 | [7][10] |

| Dicyanamide | [EMIM][N(CN)₂] | 1.05 | 16.5 | 3.12 | - | [11] |

| Thiocyanate | [EMIM][SCN] | 1.11 | - | - | - | [12] |

Table 2: Physicochemical Properties of 1-Hexyl-3-methylimidazolium ([HMIM]) Based Ionic Liquids

| Anion | Formula | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Conductivity (S/m) at 298.15 K | Decomposition Temp. (°C) | Reference(s) |

| Chloride | [HMIM][Cl] | 1.02 | 1150 | - | - | [13][14] |

| Bromide | [HMIM][Br] | 1.18 | - | - | - | [15] |

| Tetrafluoroborate | [HMIM][BF₄] | 1.11 | 181 | 0.28 | 425 | [1] |

| Hexafluorophosphate | [HMIM][PF₆] | 1.29 | 362 | 0.21 | 420 | [1] |

| Bis(trifluoromethylsulfonyl)imide | [HMIM][Tf₂N] | 1.44 | 77 | 0.31 | 460 | [1] |

Table 3: Physicochemical Properties of 1-Octyl-3-methylimidazolium ([OMIM]) Based Ionic Liquids

| Anion | Formula | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Conductivity (S/m) at 298.15 K | Decomposition Temp. (°C) | Reference(s) |

| Chloride | [OMIM][Cl] | 1.00 | 2520 | - | - | [16] |

| Glycinate | [OMIM][Gly] | 1.01 | 465 | - | - | [4] |

| Alaninate | [OMIM][Ala] | 1.00 | 486 | - | - | [4] |

| Serinate | [OMIM][Ser] | 1.04 | 1145 | - | - | [4] |

| Prolinate | [OMIM][Pro] | 1.02 | 682 | - | - | [4] |

Applications in Drug Development

The unique properties of 1-methylimidazolium ILs make them highly attractive for various applications in drug development, primarily in enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[17]

Drug Solubility Enhancement

A significant challenge in drug development is the poor aqueous solubility of many promising drug candidates.[17] Ionic liquids can act as effective solvents or co-solvents, significantly increasing the solubility of these APIs.[18] The tunability of their solvent properties allows for the selection of an optimal IL for a specific drug molecule. The process of identifying a suitable IL often involves a screening phase where various ILs are tested for their ability to dissolve the target API.[19][20]

Drug Delivery Systems

Beyond their role as solvents, 1-methylimidazolium ILs are being explored as components of advanced drug delivery systems.[21] Their ability to enhance the permeation of drugs across biological membranes makes them suitable for transdermal and transmucosal delivery.[21] Furthermore, they can be used to create novel formulations such as ionogels, microemulsions, and nanoparticles, which can offer controlled release and targeted delivery of APIs.[22]

Biological Activity and Toxicological Profile

While the applications of 1-methylimidazolium ILs are expanding, it is crucial to understand their biological activity and potential toxicity.[23] Studies have shown that the cytotoxicity of these ILs is often dependent on the length of the alkyl chain on the imidazolium cation and the nature of the anion.[8][24] Longer alkyl chains generally lead to increased toxicity.[25]

The primary mechanism of cytotoxicity for many imidazolium-based ILs involves the disruption of cell membranes and mitochondrial function.[23][26] This can lead to an increase in reactive oxygen species (ROS), mitochondrial depolarization, and ultimately, the induction of apoptosis.[25][27]

Signaling Pathway of Imidazolium IL-Induced Apoptosis

The induction of apoptosis by 1-methylimidazolium ILs often proceeds through the mitochondrial (intrinsic) pathway. The interaction of the IL with the mitochondrial membrane can lead to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[6][25][28]

Conclusion

1-Methylimidazolium based ionic liquids represent a versatile and promising class of materials with significant potential to impact the fields of chemical synthesis and drug development. Their tunable physicochemical properties allow for the rational design of ILs for specific applications, from enhancing the solubility of challenging APIs to serving as key components in advanced drug delivery systems. However, a thorough understanding of their biological interactions and toxicological profiles is paramount to ensure their safe and effective translation into clinical and industrial settings. Continued research into the structure-activity relationships and mechanisms of action of these fascinating compounds will undoubtedly unlock new and exciting opportunities in the years to come.

References

- 1. edcc.com.cn [edcc.com.cn]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Ethyl-3-methylimidazolium tetrafluoroborate | 143314-16-3 [chemicalbook.com]

- 8. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Cas 143314-16-3,1-Ethyl-3-methylimidazolium tetrafluoroborate | lookchem [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. diva-portal.org [diva-portal.org]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

- 19. Screening of ionic liquids for the solubility enhancement of quinine using COSMO-RS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 20. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 21. Ionic liquid-based formulation approaches for enhanced transmucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ionic-liquid-based approaches to improve biopharmaceuticals downstream processing and formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoptosis caused by imidazolium-based ionic liquids in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Emerging risk from "environmentally-friendly" solvents: Interaction of methylimidazolium ionic liquids with the mitochondrial electron transport chain is a key initiation event in their mammalian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Imidazolium-derived ionic salts induce inhibition of cancerous cell growth through apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Toxicity of Methylimidazolium Ionic Liquids on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] Among them, methylimidazolium-based ionic liquids are widely utilized as "green" solvents in various industrial and pharmaceutical applications due to their low volatility and tunable physicochemical properties.[2] However, their classification as environmentally friendly has been increasingly questioned as evidence of their persistence in the environment and potential toxicity to biological systems grows.[3][4] This guide provides a comprehensive technical overview of the current understanding of the toxicity of methylimidazolium ionic liquids on mammalian cells, focusing on structure-toxicity relationships, mechanisms of action, quantitative cytotoxicity data, and detailed experimental protocols.

Structure-Toxicity Relationship

The cytotoxicity of methylimidazolium ionic liquids is significantly influenced by the structure of both the cation and the anion.

-

Cation Alkyl Chain Length: A general trend observed across numerous studies is that the toxicity of 1-alkyl-3-methylimidazolium salts increases with the length of the alkyl chain (the 'n' in [Cₙmim]).[1][5][6] Longer alkyl chains increase the lipophilicity of the cation, allowing for easier integration into and disruption of the lipid bilayer of cell membranes.[5][7] This increased hydrophobicity is a primary determinant of cytotoxicity.[5] For instance, a more than 700-fold difference in potency was observed between 2-carbon and 10-carbon alkyl chain liquids.[6] 1-octyl-3-methylimidazolium ([OMIM] or M8OI) and 1-decyl-3-methylimidazoium (DMI) are consistently reported as being significantly more toxic than their shorter-chain counterparts like 1-ethyl-3-methylimidazolium (B1214524) (EMI) and 1-butyl-3-methylimidazolium ([BMIM]).[7][8][9]

-

Cation Head Group: The structure of the cationic head group also plays a role in determining toxicity. Studies comparing imidazolium (B1220033), pyridinium, and pyrrolidinium-based ILs with the same alkyl chain length have shown that the head group has a significant impact on cytotoxicity.[10]

-

Anion Type: While the cation structure is a primary driver of toxicity, the anion also contributes to the overall cytotoxic effect.[10][11] For example, in studies on HeLa cells, 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) was found to be more toxic than its counterparts with hexafluorophosphate (B91526) ([PF₆]) or bis(trifluoromethylsulphonyl)imide ([Tf₂N]) anions.[11][12] In contrast, other research has shown that ILs with ethyl sulfate (B86663) or dialkyl phosphate (B84403) anions are among the least cytotoxic.[10]

Mechanisms of Toxicity

Methylimidazolium ionic liquids induce cytotoxicity in mammalian cells through a multi-faceted approach, primarily involving membrane damage, mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

Membrane Disruption

The initial interaction of lipophilic methylimidazolium cations with mammalian cells occurs at the cell membrane. The length of the alkyl chain is critical, with longer chains more readily embedding into the lipid bilayer.[5] This interaction disrupts membrane integrity and permeability, leading to a loss of ion homeostasis and the leakage of cellular contents.[5][13][14] Studies have confirmed that these ILs can alter the viscoelasticity and physical properties of the cell membrane, ultimately leading to necrosis-dependent cell death.[15][13]

Mitochondrial Dysfunction

The mitochondrion is a primary target for methylimidazolium-induced toxicity.[4][7] Longer-chain ILs, such as 1-octyl-3-methylimidazolium (M8OI), have been shown to rapidly inhibit mitochondrial respiration and oxygen consumption within minutes of exposure.[6][7] This is not due to direct inhibition of the electron transport chain (ETC) complexes I-V.[6] Instead, it is proposed that these lipophilic cations integrate into the inner mitochondrial membrane and act as electron acceptors, effectively shunting electrons away from the ETC.[6][7] This disruption of oxidative phosphorylation leads to a decrease in ATP production and a compensatory increase in glycolysis, evidenced by increased glucose consumption and lactate (B86563) production.[7]

Oxidative Stress

The disruption of the mitochondrial electron transport chain by methylimidazolium ILs can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[4][6][16] This increase in ROS, coupled with a decrease in the cell's antioxidant capacity (e.g., reduced glutathione (B108866) content and inhibition of superoxide dismutase), results in oxidative stress.[1][17] Oxidative stress causes damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, further contributing to cytotoxicity.[1][16]

Apoptosis and Cell Cycle Arrest

Following mitochondrial dysfunction and oxidative stress, methylimidazolium ionic liquids trigger programmed cell death, or apoptosis.[2][4][7] Key events include the induction of caspase-3 and caspase-7 activities and the fragmentation of genomic DNA.[6][7] The apoptotic process is mediated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[18] The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, activates the caspase cascade, leading to the execution of apoptosis.[19]

In addition to apoptosis, some methylimidazolium ILs, like 1-butyl-3-methylimidazolium bromide ([Bmim]Br), have been shown to cause cell cycle arrest, particularly in the G0/G1 phase.[2] This is accompanied by the suppression of key cell cycle regulatory proteins such as cyclin D1, CDK2, and CDK4.[2]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the cytotoxicity of a compound. The following table summarizes IC₅₀ values for various methylimidazolium ionic liquids across different mammalian cell lines.

| Ionic Liquid | Abbreviation | Cell Line | Assay | Incubation (h) | IC₅₀ (µM) | Reference(s) |

| 1-butyl-3-methylimidazolium bromide | [Bmim]Br | HeLa (cervical cancer) | RTCA | - | 538.38 | [2] |

| 1-butyl-3-methylimidazolium bromide | [Bmim]Br | MCF-7 (breast cancer) | RTCA | - | 841.86 | [2] |

| 1-butyl-3-methylimidazolium bromide | [Bmim]Br | HEK293T (kidney) | RTCA | - | 654.78 | [2] |

| 1-methyl-3-octylimidazolium chloride | [C₈mim]Cl | QGY-7701 (hepatoma) | - | - | ~360 | [4] |

| 1-methyl-3-octylimidazolium bromide | [C₈mim]Br | HepG2 (hepatoma) | - | 24 | 439.46 | [4] |

| 1-n-butyl-3-methylimidazolium tetrafluoroborate | [BMIM][BF₄] | HeLa (cervical cancer) | WST-1 | 24 | 70 - 14000 (range) | [12] |

| 1-n-butyl-3-methylimidazolium hexafluorophosphate | [BMIM][PF₆] | HeLa (cervical cancer) | MTT | - | - | [11] |

| 1-n-butyl-3-methylimidazolium bis(trifluoro methylsulphonyl)imide | [BMIM][Tf₂N] | HeLa (cervical cancer) | MTT | - | - | [11] |

| 1-hexadecyl-3-methylimidazolium methanesulfonate | [C₁₆Him]-S | A549 (lung carcinoma) | MTT | 48 | >1.5x10⁻³ % (w/v) | [20] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions (e.g., cell line, assay type, incubation time).[21]

Experimental Protocols

This section details common methodologies used to assess the cytotoxicity of methylimidazolium ionic liquids.

Cell Viability Assays (MTT & WST-1)

Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a predetermined density (e.g., 4.0 x 10³ cells/mL) and allow them to adhere overnight.[20]

-

Treatment: Prepare stock solutions of the methylimidazolium ionic liquids in the appropriate cell culture medium. Perform serial dilutions to achieve the desired concentration range. Replace the old medium with the IL-containing medium. Include untreated cells as a control.[22]

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12][20]

-

Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for an additional 1-4 hours. For MTT, a solubilization solution (e.g., DMSO) must be added to dissolve the formazan crystals.[20][22]

-

Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[12][22]

-

Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the IL concentration to determine the IC₅₀ value.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Methodology:

-

Cell Treatment: Treat cells with various concentrations of the ionic liquid for a defined period as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.[2]

Conclusion

The toxicity of methylimidazolium ionic liquids on mammalian cells is a complex process driven by the physicochemical properties of the IL, particularly the lipophilicity conferred by the cation's alkyl chain. The primary mechanisms of toxicity involve the disruption of the cell membrane and mitochondrial function, leading to oxidative stress and the induction of apoptosis. While these compounds offer significant advantages in various applications, their potential for cytotoxicity necessitates careful evaluation and the development of structure-activity relationships to design safer, truly "green" ionic liquids for future use. Further research is required to fully understand the long-term effects and potential for bioaccumulation, especially for those ILs that are beginning to be detected in the environment.[3][4][23]

References

- 1. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with Their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging risk from "environmentally-friendly" solvents: Interaction of methylimidazolium ionic liquids with the mitochondrial electron transport chain is a key initiation event in their mammalian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Toxic effects of imidazolium ionic liquids on the green seaweed Ulva lactuca: oxidative stress and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute effects of 1-octyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system of mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BAP1 induces cell death via interaction with 14-3-3 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05101B [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 23. researchgate.net [researchgate.net]

Environmental Impact of 1-Methylimidazolium-Based Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methylimidazolium-based ionic liquids (ILs), often touted as "green solvents" due to their low volatility, present a complex environmental profile.[1][2] While their negligible vapor pressure reduces air pollution, their solubility in water and potential for environmental release raise significant concerns regarding their ecotoxicity and persistence.[2][3] This technical guide provides an in-depth analysis of the environmental impact of these solvents, focusing on their toxicity, biodegradability, and environmental fate. It is intended to inform researchers, scientists, and drug development professionals on the sustainable use and design of these compounds.

The key determinants of the environmental impact of 1-methylimidazolium-based ILs are the length of the alkyl chain substituent on the imidazolium (B1220033) ring and, to a lesser extent, the nature of the anion.[4][5] A clear trend emerges from numerous studies: toxicity increases with the length of the alkyl chain.[4][6][7] Conversely, biodegradability tends to increase with longer alkyl chains, presenting a challenging trade-off for designing environmentally benign solvents.[8][9] Short-chain ILs are generally less toxic but are also more persistent in the environment.[10][11]

Ecotoxicity of 1-Methylimidazolium-Based Solvents

The toxicity of 1-methylimidazolium-based ILs has been evaluated across a range of organisms, including bacteria, algae, aquatic invertebrates, fish, and plants. The primary mechanism of toxicity is believed to be the disruption of cell membranes due to the amphiphilic nature of the imidazolium cation, which increases with the length of the alkyl chain.[4][12]

Aquatic Toxicity

The aquatic environment is a primary recipient of water-soluble ILs. The following tables summarize the acute and chronic toxicity data for various 1-alkyl-3-methylimidazolium salts on different aquatic organisms.

Table 1: Acute Toxicity of 1-Alkyl-3-methylimidazolium Salts to Aquatic Organisms

| Ionic Liquid (Cation) | Anion | Organism | Endpoint (LC50/EC50) | Concentration (mg/L) | Reference |

| 1-Octyl-3-methylimidazolium ([C8mim]) | Cl⁻ | Phaeodactylum tricornutum (marine diatom) | 96-h EC50 | 33.6 | [1] |

| 1-Octyl-3-methylimidazolium ([C8mim]) | NO₃⁻ | Phaeodactylum tricornutum (marine diatom) | 96-h EC50 | 24.0 | [1] |

| 1-Octyl-3-methylimidazolium ([C8mim]) | Cl⁻ | P. dabryanus (fish) | 48-h LC50 | >126, <360 | [1] |

| 1-Decyl-3-methylimidazolium (B1227720) ([C10mim]) | Br⁻ | Danio rerio (zebrafish) | - | 5, 10, 20, 40 (exposure concentrations) | [13] |

| 1-Butyl-3-methylimidazolium ([C4mim]) | Cl⁻, Br⁻, BF₄⁻, PF₆⁻ | Daphnia magna | 48-h LC50 | 8.03 - 19.91 | [14] |

| 1-Hexyl-3-methylimidazolium ([C6mim]) | Cl⁻, Br⁻, BF₄⁻, PF₆⁻ | Danio rerio | 96-h LC50 | Similar values for different anions | [6] |

| 1-Dodecyl-3-methylimidazolium ([C12mim]) | NO₃⁻ | Danio rerio | 96-h LC50 | Most toxic in the series | [6] |

| 1-Ethyl-3-methylimidazolium ([C2mim]) | NO₃⁻ | Danio rerio | 96-h LC50 | Least toxic in the series | [6] |

| 1-Butyl-3-methylimidazolium ([C4mim]) | HSO₄⁻ | Cephalopholis cruentata (grouper) | 96-h LC50 | 199.98 | [15] |

| 1-Butyl-3-methylimidazolium ([C4mim]) | (CF₃SO₂)₂N⁻ | Lates calcarifer (barramundi) | 96-h LC50 | 374.11 | [15] |

| 1-Hexyl-3-methylimidazolium ([C6mim]) | (CF₃SO₂)₂N⁻ | Poecilia reticulata (guppy) | 96-h LC50 | 207.49 | [15] |

Table 2: Chronic Toxicity of 1-Alkyl-3-methylimidazolium Salts to Aquatic Organisms

| Ionic Liquid (Cation) | Anion | Organism | Endpoint | Concentration (mg/L) | Effect | Reference |

| 1-Butyl-3-methylimidazolium ([C4mim]) | Cl⁻, Br⁻, BF₄⁻, PF₆⁻ | Daphnia magna | 21-day reproduction | 0.3 | Significantly fewer neonates | [14] |

| 1-Decyl-3-methylimidazolium ([C10mim]) | Br⁻ | Danio rerio | 28-day exposure | 5 - 40 | DNA damage, oxidative stress | [13] |

Terrestrial Toxicity

The impact of 1-methylimidazolium-based ILs on terrestrial ecosystems is also a growing area of research. Studies on plants have shown that these compounds can inhibit germination and growth.

Table 3: Phytotoxicity of 1-Alkyl-3-methylimidazolium Salts

| Ionic Liquid | Organism | Effect | Concentration (mg/L) | Reference |

| 1-Octyl-3-methylimidazolium hexafluorophosphate (B91526) ([C8mim][PF6]) | Wheat seedlings | Irreversible inhibition of germination | 4 | [1] |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Maize seedlings | Harm to seed germination and seedling growth | 250 - 350 | [7] |

| 1-Octyl-3-methylimidazolium chloride ([Omim]Cl) | Maize seedlings | Harm to seed germination and seedling growth | 250 - 350 | [7] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) | Maize seedlings | Harm to seed germination and seedling growth (more toxic than Cl⁻ salts) | 250 - 350 | [7] |

| 1-Octyl-3-methylimidazolium chloride ([C8mim]Cl) | Arabidopsis thaliana | Growth inhibition, leaf chlorosis | Dose-dependent | [16] |

| 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl) | Arabidopsis thaliana | Growth inhibition, leaf chlorosis | Dose-dependent | [16] |

| 1-Dodecyl-3-methylimidazolium chloride ([C12mim]Cl) | Arabidopsis thaliana | Growth inhibition, leaf chlorosis | Dose-dependent | [16] |

Microbial Toxicity

The antimicrobial properties of 1-methylimidazolium-based ILs are well-documented and are also dependent on the alkyl chain length.

Table 4: Antimicrobial Activity of 1-Alkyl-3-methylimidazolium Salts

| Ionic Liquid (Cation) | Organism(s) | Endpoint (EC50) | Concentration (mM) | Reference |

| Imidazolium-based ILs | E. coli, S. aureus, A. hydrophila, L. monocytogenes | EC50 | 0.05 - 85.57 | [17][18] |

| 1-Octyl-3-methylimidazolium ([C8mim]) | E. coli (DH5α) | Increased cell membrane permeability | 0.1 | [1] |

Biodegradability and Environmental Fate

The persistence of 1-methylimidazolium-based ILs in the environment is a critical factor in their overall environmental impact. While initially perceived as environmentally friendly, many of these compounds exhibit poor biodegradability.[1][19]

Biodegradability Data

The biodegradability of these ILs is highly dependent on their chemical structure, particularly the length of the alkyl side chain.

Table 5: Biodegradability of 1-Alkyl-3-methylimidazolium Salts

| Ionic Liquid (Cation) | Anion | Biodegradation Test | Result | Reference |

| 1-Butyl-3-methylimidazolium ([C4mim]) | Various | Closed Bottle Test (OECD 301D) | Poor to no degradation | [20] |

| 1-Butyl-3-methylimidazolium ([C4mim]) | Br⁻ | DOC Die-Away Test (OECD 301A) | Not biodegradable | [9][21] |

| 1-Hexyl-3-methylimidazolium ([C6mim]) | Br⁻ | DOC Die-Away Test (OECD 301A) | Partially mineralized | [9][21] |

| 1-Octyl-3-methylimidazolium ([C8mim]) | Br⁻ | DOC Die-Away Test (OECD 301A) | Partially mineralized | [9][21] |

| 1-Decyl-3-methylimidazolium ([C10mim]) | Br⁻ | Activated sludge system | Up to 100% primary biodegradation | [8] |

| Short-chain MILs (EMI, BMI, HMI) | Cl⁻ | River water | Negligible metabolism and mineralization | [10] |

| Long-chain MILs (M8OI, DMI) | Cl⁻ | River water | Metabolized and partially mineralized | [10] |

Biodegradation Pathways

Biodegradation of 1-alkyl-3-methylimidazolium cations with longer alkyl chains is initiated by the oxidation of the alkyl chain.[8][22] The primary degradation pathways involve:

-

ω-oxidation: Oxidation of the terminal methyl group of the alkyl chain.

-

β-oxidation: Subsequent shortening of the alkyl chain.[8]

The imidazolium ring itself is generally resistant to cleavage.[8]

Experimental Protocols

The assessment of the environmental impact of 1-methylimidazolium-based solvents relies on standardized ecotoxicological and biodegradability tests.

Aquatic Toxicity Testing

-

Acute Toxicity Test for Fish (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[15] Test species like zebrafish (Danio rerio) are commonly used.[6]

-

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): This test measures the concentration that immobilizes 50% of the daphnids (EC50) after 48 hours of exposure.[14]

-

Alga, Growth Inhibition Test (OECD Guideline 201): This test evaluates the effect of a substance on the growth of algae, typically over 72 or 96 hours, by measuring the reduction in biomass or growth rate.[1]

Biodegradability Testing

-

Closed Bottle Test (OECD Guideline 301D): This is a ready biodegradability test that measures the depletion of dissolved oxygen over a 28-day period in a sealed bottle containing a defined medium, the test substance, and a microbial inoculum. A biodegradation level of >60% is required for a substance to be classified as "readily biodegradable".[20]

-

Dissolved Organic Carbon (DOC) Die-Away Test (OECD Guideline 301A): This test measures the removal of DOC from the test medium over 28 days. It is another method to assess ready biodegradability.[9][21]

Visualizations

Logical Relationship of Environmental Impact Factors

The following diagram illustrates the key relationships between the structural features of 1-methylimidazolium-based solvents and their environmental impact.

References

- 1. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The acute toxic effects of imidazolium-based ionic liquids with different alkyl-chain lengths and anions on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylimidazolium ionic liquids - A new class of forever chemicals with endocrine disrupting potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. itqb.unl.pt [itqb.unl.pt]

- 12. researchgate.net [researchgate.net]

- 13. Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Effect of imidazolium-based ionic liquids with varying carbon chain lengths on Arabidopsis thaliana: Response of growth and photosynthetic fluorescence parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of imidazolium-based ionic liquids on bacterial growth inhibition investigated via experimental and QSAR modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Biodegradable ionic liquids Part III. The first readily biodegradable ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community - ProQuest [proquest.com]

- 22. Three degradation pathways of 1-octyl-3-methylimidazolium cation by activated sludge from wastewater treatment process - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Advancement of 1-Methylimidazolium Compounds: A Technical Guide

An in-depth exploration of the synthesis, properties, and applications of 1-methylimidazolium-based ionic liquids for researchers, scientists, and drug development professionals.

Introduction

The field of ionic liquids (ILs) has witnessed exponential growth since their inception, transitioning from laboratory curiosities to versatile compounds with widespread industrial and scientific applications. At the forefront of this revolution are the 1-methylimidazolium-based ionic liquids, a class of compounds that have garnered significant attention due to their tunable physicochemical properties, thermal stability, and efficacy in a range of applications, including as "green" solvents and in pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 1-methylimidazolium compounds, with a focus on their relevance to drug development.

The journey of ionic liquids began in 1914 with Paul Walden's discovery of ethylammonium (B1618946) nitrate (B79036), the first reported ionic liquid.[1] However, the modern era of ILs, and specifically the rise of 1-methylimidazolium salts, was significantly propelled by the work of John Wilkes and his colleagues in the early 1980s. They introduced the 1-alkyl-3-methylimidazolium chloride-aluminum chloride system, which exhibited desirable transport properties.[1][2] A pivotal moment in the commercial application of these compounds came with BASF's Biphasic Acid Scavenging utilising Ionic Liquids (BASIL) process, which employed 1-methylimidazolium chloride to scavenge acid in the synthesis of alkoxyphenylphosphanes. This process highlighted the industrial viability of these compounds and spurred further research into their synthesis and application.

Synthesis of 1-Methylimidazolium Compounds

The synthesis of 1-alkyl-3-methylimidazolium salts is typically a two-step process involving N-alkylation of 1-methylimidazole (B24206) followed by anion exchange. The initial quaternization reaction is a straightforward nucleophilic substitution where 1-methylimidazole reacts with an alkyl halide (e.g., 1-chlorobutane (B31608), bromoethane) to form the corresponding 1-alkyl-3-methylimidazolium halide. This reaction can be carried out neat or in a solvent such as acetonitrile.

The subsequent anion exchange is a crucial step that allows for the fine-tuning of the physicochemical properties of the ionic liquid. The desired anion is introduced by reacting the 1-alkyl-3-methylimidazolium halide with a salt containing the target anion, such as sodium tetrafluoroborate (B81430), lithium bis(trifluoromethylsulfonyl)imide, or a silver salt for halide metathesis. The choice of anion significantly influences properties like viscosity, melting point, and miscibility with other solvents.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Tetrafluoroborate ([Bmim][BF4])

Materials:

-

1-Methylimidazole

-

1-Chlorobutane

-

Acetonitrile

-

Sodium tetrafluoroborate (NaBF4)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

N-Alkylation: Freshly distilled 1-methylimidazole is mixed with 1-chlorobutane in acetonitrile. The mixture is refluxed for 48 hours. After cooling, the volatile components are removed under reduced pressure to yield crude 1-butyl-3-methylimidazolium chloride.

-

Anion Exchange: The crude 1-butyl-3-methylimidazolium chloride is dissolved in water. An aqueous solution of sodium tetrafluoroborate is added, leading to the formation of a heterogeneous mixture.

-

Extraction and Purification: The aqueous phase is extracted with dichloromethane. The combined organic phases are washed with a sodium tetrafluoroborate solution and then dried over anhydrous magnesium sulfate.

-

Final Product: The solvent is removed under reduced pressure to yield 1-butyl-3-methylimidazolium tetrafluoroborate as a viscous liquid.

Physicochemical Properties

The properties of 1-alkyl-3-methylimidazolium salts are highly tunable by varying the length of the alkyl chain and the nature of the anion. These modifications influence key parameters such as melting point, viscosity, density, and conductivity.

| Compound | Anion | Alkyl Chain | Melting Point (°C) | Viscosity (cP at 25°C) | Density (g/cm³ at 25°C) |

| 1-Ethyl-3-methylimidazolium Bromide | Br⁻ | C2 | 7-8 | 21 | 1.38 |

| 1-Butyl-3-methylimidazolium Chloride | Cl⁻ | C4 | 65-69 | - | 1.08 |

| 1-Butyl-3-methylimidazolium Bromide | Br⁻ | C4 | -79 | 153 | 1.36 |

| 1-Hexyl-3-methylimidazolium Chloride | Cl⁻ | C6 | -85 | 246 | 1.04 |

| 1-Octyl-3-methylimidazolium Chloride | Cl⁻ | C8 | -83 | 450 | 1.01 |

| 1-Butyl-3-methylimidazolium Tetrafluoroborate | BF₄⁻ | C4 | -81 | 104 | 1.20 |

| 1-Hexyl-3-methylimidazolium Tetrafluoroborate | BF₄⁻ | C6 | -88 | 238 | 1.11 |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | PF₆⁻ | C4 | 6.5 | 218 | 1.37 |

| 1-Ethyl-3-methylimidazolium Dicyanamide | N(CN)₂⁻ | C2 | -21 | 17 | 1.07 |

Note: The values presented are approximate and can vary depending on the purity of the compound and the measurement method.

Applications in Drug Development

1-Alkyl-3-methylimidazolium compounds have emerged as promising tools in various aspects of drug development, primarily due to their unique solvent properties and inherent biological activity.

Drug Delivery Systems

The tunable solubility and amphiphilic nature of certain 1-alkyl-3-methylimidazolium salts make them effective excipients in drug delivery systems. They can enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability. Furthermore, their ability to interact with biological membranes can facilitate the transdermal delivery of active pharmaceutical ingredients (APIs).

Antimicrobial and Antibiofilm Activity

A significant area of research is the antimicrobial and antibiofilm activity of 1-alkyl-3-methylimidazolium salts. The efficacy of these compounds is strongly correlated with the length of the alkyl chain, with longer chains generally exhibiting greater activity. The proposed mechanism of action involves the disruption of the bacterial cell membrane.

The positively charged imidazolium (B1220033) headgroup is attracted to the negatively charged components of the bacterial cell membrane. The hydrophobic alkyl chain then inserts into the lipid bilayer, disrupting its integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3][4]

Structure-Activity Relationship and Toxicity

The biological activity and toxicity of 1-alkyl-3-methylimidazolium salts are intrinsically linked to their molecular structure. A key determinant is the length of the alkyl chain at the N-1 position.

Generally, as the alkyl chain length increases, the hydrophobicity of the cation increases. This leads to enhanced antimicrobial activity due to more effective disruption of the bacterial cell membrane.[5][6] However, this increased lipophilicity is also associated with greater cytotoxicity towards mammalian cells.[7][8] Studies have shown that longer alkyl chains (e.g., C8 and longer) can cause mitochondrial dysfunction and induce apoptosis.[7][8][9] Therefore, a balance must be struck between antimicrobial efficacy and potential toxicity when designing 1-alkyl-3-methylimidazolium-based compounds for biomedical applications. The choice of anion also plays a role in the overall toxicity profile, though the effect is generally less pronounced than that of the cation's alkyl chain length.

Conclusion